molecular formula C21H25Cl2N3O3 B1203303 Noleptan CAS No. 24600-36-0

Noleptan

Cat. No.: B1203303
CAS No.: 24600-36-0
M. Wt: 438.3 g/mol
InChI Key: ZAOHKACVOFGZOI-UHFFFAOYSA-N
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Description

Historical Discovery and Initial Research Trajectories of Pyrido[3,2-b]nih.govpatsnap.combenzothiazines

The foundational work on phenothiazines, the parent class from which azaphenothiazines are derived, dates back to 1876 with the synthesis of methylene (B1212753) blue by Caro, followed by Bernthsen's isolation of free 10H-phenothiazine in 1883 nih.gov. The 1950s marked a pivotal period when researchers at Rhône-Poulenc synthesized phenothiazines exhibiting antihistaminic and antipsychotic properties, establishing them as essential drugs for treating psychotic disorders nih.gov.

Within this context, the specific chemical class of pyrido[3,2-b] nih.govwikipedia.orgbenzothiazines, also known as 1-azaphenothiazines, emerged. The synthesis of Prothipendyl (B1679737) itself was attributed to Louis Yale Harry and Jack Bernstein, with a patent granted to Olin Mathieson in 1960 nuph.edu.uawikipedia.org. Earlier, in 1958, Harry L. Yale and Francis Sowinski published research on "10-(Dialkylaminoalkyl)-pyrido[3,2-b] nih.govwikipedia.orgbenzothiazine (1-Azaphenothiazine) and Related Compounds," indicating early investigations into this specific core structure capes.gov.br. Initial research trajectories for pyrido[3,2-b] nih.govwikipedia.orgbenzothiazines also included exploring their potential as antiallergic agents clockss.org. The 10H-4-Azaphenothiazine skeleton was obtained in 1958, with early studies focusing on its potential as an allergy inhibitor nih.gov.

Evolution of Prothipendyl Research within the Azaphenothiazine Chemical Class

The introduction of an azine ring, such as pyridine (B92270), into the phenothiazine (B1677639) structure led to the development of azaphenothiazines, a diverse group with over 50 known scaffolds nih.govresearchgate.net. Prothipendyl, specifically a 1-azaphenothiazine, gained attention when it was found to be more effective than chlorpromazine (B137089) in managing mental disorders, particularly acute psychosis complicated by latent epilepsy juniperpublishers.com. This finding significantly redirected research focus back to azaphenothiazine ring systems, stimulating further interest in these aza analogues of phenothiazine juniperpublishers.com.

The research into azaphenothiazines has broadened considerably beyond their initial antipsychotic applications. These compounds have demonstrated a wide array of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and cholinesterase inhibitory properties nih.govresearchgate.netresearchgate.netnih.govtandfonline.com. The evolution of research has involved exploring various substitutions and modifications of the azaphenothiazine scaffold, which directly influences their biological activity researchgate.net. For instance, recent studies have reported the synthesis and antimicrobial evaluation of S-oxide analogs of N-aminoalkylated azaphenothiazines, highlighting their potential as potent antimicrobial agents researchgate.netnih.gov. Prothipendyl continues to be utilized in clinical practice, marketed under the trade name Dominal® by AWD.pharma nuph.edu.ua.

Distinguishing Prothipendyl from other Compounds Marketed as "Noleptan" in Research Literature

The brand name "this compound" has been associated with different active pharmaceutical ingredients in various contexts, leading to potential confusion in research literature. It is crucial to distinguish Prothipendyl from other compounds that have been marketed under this name.

Two notable compounds identified as having been marketed as "this compound" are Fominoben and Deptropine citrate (B86180).

Fominoben: This compound is an antitussive agent belonging to the benzanilide (B160483) class wikipedia.orgvrachi.namedrugfuture.com. Research indicates that Fominoben primarily acts as a cough suppressant, with reported respiratory stimulant activity and potential agonist activity at the benzodiazepine (B76468) site of the GABA-A receptor wikipedia.orgvrachi.name. It was introduced in Germany in 1973, Italy in 1979, and Japan in 1983 wikipedia.orgvrachi.name.

Deptropine citrate: Marketed under trade names including this compound and Piridolan, Deptropine citrate is classified as a first-generation antihistamine patsnap.com. Its primary mechanism involves antagonizing histamine (B1213489) H1 receptors, and it also exhibits anticholinergic and sedative effects, making it useful for managing allergies and related symptoms patsnap.com.

In contrast, Prothipendyl is an azaphenothiazine neuroleptic, primarily recognized for its sedative and antipsychotic properties chromatographyonline.compatsnap.com. The distinction between these compounds is fundamental, as they belong to different chemical classes and possess distinct primary pharmacological actions.

The following table summarizes the key distinctions:

Compound NameChemical ClassPrimary Pharmacological ActionAssociated "this compound" Usage
ProthipendylAzaphenothiazine (Pyrido[3,2-b] nih.govwikipedia.orgbenzothiazine)Sedative, AntipsychoticActive pharmaceutical ingredient (e.g., Dominal®) chromatographyonline.comnuph.edu.ua
FominobenBenzanilideAntitussive, Respiratory StimulantFormerly marketed as this compound wikipedia.orgvrachi.namedrugfuture.com
Deptropine citrateAntihistamine (First-generation)Antihistaminic, Anticholinergic, SedativeMarketed under this compound patsnap.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

24600-36-0

Molecular Formula

C21H25Cl2N3O3

Molecular Weight

438.3 g/mol

IUPAC Name

N-[3-chloro-2-[[methyl-(2-morpholin-4-ium-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide;chloride

InChI

InChI=1S/C21H24ClN3O3.ClH/c1-24(15-20(26)25-10-12-28-13-11-25)14-17-18(22)8-5-9-19(17)23-21(27)16-6-3-2-4-7-16;/h2-9H,10-15H2,1H3,(H,23,27);1H

InChI Key

ZAOHKACVOFGZOI-UHFFFAOYSA-N

SMILES

CN(CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2)CC(=O)[NH+]3CCOCC3.[Cl-]

Canonical SMILES

CN(CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2)CC(=O)[NH+]3CCOCC3.[Cl-]

Other CAS No.

18053-32-2
24600-36-0

Synonyms

fominoben
Noleptan
PB-89
VNC-3

Origin of Product

United States

Chemical Synthesis and Structural Elucidation of Prothipendyl

Established Synthetic Pathways for Prothipendyl (B1679737) Production

The synthesis of Prothipendyl is primarily achieved through a two-stage process: the creation of the foundational 10H-pyrido[3,2-b] rsc.orgwikimedia.orgbenzothiazine heterocyclic core, followed by an N-alkylation step to introduce the dimethylaminopropyl side chain. wikimedia.org

A common pathway to the tricyclic core involves a copper-catalyzed reaction, such as the Ullmann condensation. wikipedia.org This reaction typically joins an aminopyridine derivative with a substituted thiophenol. The subsequent step is the strategic addition of the side chain to the nitrogen atom at position 10 of the heterocyclic ring system. wikimedia.org

The synthesis of the Prothipendyl backbone, 10H-pyrido[3,2-b] rsc.orgwikimedia.orgbenzothiazine, is accomplished by the reaction of 2-amino-3-pyridinethiol with a suitable benzene (B151609) derivative. A key synthetic route involves the condensation of 2-amino-3-pyridinethiol with o-chloronitrobenzene.

The second critical step is the N-alkylation of the 10H-pyrido[3,2-b] rsc.orgwikimedia.orgbenzothiazine intermediate. This is achieved by reacting it with 3-(dimethylamino)propyl chloride. wikimedia.orgchemicalbook.com This reaction is typically performed in the presence of a base to facilitate the nucleophilic substitution at the nitrogen atom of the benzothiazine ring.

Reaction StageKey ReactantsCatalytic System / Reagents
Core Synthesis 2-Amino-3-pyridinethiol, o-ChloronitrobenzeneCopper-based catalyst (for Ullmann condensation) wikipedia.org
N-Alkylation 10H-Pyrido[3,2-b] rsc.orgwikimedia.orgbenzothiazine, 3-(Dimethylamino)propyl chlorideBase (e.g., Sodium hydride, Potassium carbonate) nih.gov

Optimizing the synthesis of Prothipendyl focuses on maximizing the yield and ensuring high purity of the final product. For the initial cyclization reaction, strategies include careful selection of the copper catalyst and optimization of reaction temperature and time, which are critical variables in Ullmann-type reactions. nih.gov

In the N-alkylation step, the choice of base and solvent plays a pivotal role. Strong, non-nucleophilic bases like sodium hydride are often effective in deprotonating the nitrogen atom of the benzothiazine ring, thereby activating it for alkylation. nih.gov The reaction conditions, such as temperature and reaction duration, are fine-tuned to drive the reaction to completion while minimizing the formation of by-products. nih.govresearchgate.net Purification of the final product is typically achieved through techniques like recrystallization or column chromatography to remove any unreacted starting materials or impurities. nih.gov

Advanced Spectroscopic Characterization Methodologies for Prothipendyl

The definitive confirmation of Prothipendyl's molecular structure relies on a combination of advanced spectroscopic techniques. Each method provides unique insights into the different components of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of organic molecules like Prothipendyl. Both ¹H NMR and ¹³C NMR are employed to map out the carbon-hydrogen framework.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms. ubc.ca The signals in the aromatic region confirm the presence of the fused benzene and pyridine (B92270) rings, while the aliphatic signals correspond to the protons of the dimethylaminopropyl side chain. mdpi.comresearchgate.net Spin-spin coupling patterns help to establish the connectivity between adjacent protons. ubc.ca

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. compoundchem.com The chemical shifts of the carbon atoms in the aromatic rings and the aliphatic side chain are distinct, allowing for a complete assignment of the carbon skeleton. core.ac.uk

NucleusRegionExpected Chemical Shift Range (ppm)Structural Information
¹H Aromatic6.5 - 8.5Protons on the pyrido[3,2-b] rsc.orgwikimedia.orgbenzothiazine core
¹H Aliphatic1.5 - 4.0Protons of the N,N-dimethyl and propyl chain
¹³C Aromatic110 - 150Carbon atoms of the fused aromatic rings
¹³C Aliphatic20 - 60Carbon atoms of the N,N-dimethyl and propyl chain

Mass spectrometry (MS) is utilized to determine the molecular weight of Prothipendyl and to study its fragmentation patterns, which can provide further structural confirmation. nih.gov In techniques like Electron Ionization (EI-MS), the molecule is ionized and fragmented, and the resulting charged fragments are detected based on their mass-to-charge (m/z) ratio. uva.nlmdpi.com

The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of Prothipendyl. The fragmentation pattern is often predictable, with characteristic cleavages occurring at specific bonds within the molecule. For Prothipendyl, a common fragmentation involves the cleavage of the bond between the propyl side chain and the nitrogen atom of the benzothiazine ring, leading to the formation of a stable dimethylaminopropyl cation. ojp.gov

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. wpmucdn.com The IR spectrum of Prothipendyl would exhibit characteristic absorption bands corresponding to the various bonds within its structure.

Key expected absorptions include C-H stretching vibrations from the aromatic rings and the aliphatic side chain. vscht.cz The aromatic C=C and C=N stretching vibrations would appear in the 1600-1450 cm⁻¹ region. researchgate.net The C-N stretching of the tertiary amine in the side chain and the aromatic amine within the ring system would also produce characteristic signals. rjb.roresearchgate.net

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch3000 - 2850
Aromatic C=C / C=NStretch1600 - 1450
C-N (Tertiary Amine)Stretch1250 - 1020
Aromatic C-NStretch1335 - 1250

Structure-Activity Relationship (SAR) Studies of Prothipendyl and its Analogues

Detailed public-domain research specifically focusing on the structure-activity relationships of a wide range of prothipendyl analogues with comprehensive binding data is limited. However, general SAR principles for the broader class of phenothiazines and azaphenothiazines can provide insights into the key structural features that are likely to govern the activity of prothipendyl.

For phenothiazine-like compounds, the nature of the substituent at position 2 of the tricyclic ring and the length and composition of the side chain at position 10 are critical for their interaction with dopamine (B1211576) receptors. An electron-withdrawing group at the 2-position and a three-carbon chain separating the ring nitrogen from the terminal amino group are generally considered optimal for antipsychotic activity. Prothipendyl, being an azaphenothiazine, has a nitrogen atom in one of the aromatic rings, which influences its electronic distribution and receptor interaction profile compared to traditional phenothiazines.

Influence of Substituent Modifications on Receptor Binding Profiles

Tricyclic Core Modifications: Altering the position of the nitrogen atom in the pyridine ring or adding substituents to the benzene or pyridine rings would likely modulate the compound's affinity and selectivity for various receptors. These changes affect the electronic properties and shape of the molecule, which are crucial for receptor recognition.

Side Chain Modifications: Changes to the three-carbon linker, such as shortening, lengthening, or branching, would be expected to decrease activity, as this specific length is often optimal for positioning the terminal amine for receptor interaction. Altering the terminal amino group, for instance, by changing the methyl groups to larger alkyl groups, could also impact binding affinity due to steric hindrance.

Conformational Analysis and Ligand-Receptor Docking Simulations

Specific computational studies detailing the conformational analysis and ligand-receptor docking of prothipendyl are not extensively reported in publicly accessible research. However, such studies are crucial for understanding its mechanism of action at a molecular level.

Conformational analysis would aim to identify the low-energy shapes (conformers) of the prothipendyl molecule. Due to the flexibility of the side chain, multiple conformations are possible. It is hypothesized that only a specific conformation, often referred to as the "bioactive conformation," is responsible for binding to its target receptor, such as the dopamine D2 receptor.

Ligand-receptor docking simulations would model the interaction between prothipendyl and the three-dimensional structure of its target receptor. These simulations can predict the preferred binding pose and identify key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. For prothipendyl, docking studies would likely show an interaction between the protonated terminal amine of the side chain and a conserved aspartate residue in the transmembrane domain of the dopamine D2 receptor, a common feature for many dopamine receptor antagonists.

Rational Design Principles for Novel Prothipendyl Derivatives

The rational design of novel derivatives based on the prothipendyl scaffold would be guided by the known SAR principles of phenothiazines and the desire to improve properties such as receptor selectivity, potency, and metabolic stability.

The design process would typically involve:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance a desired biological activity or reduce unwanted side effects. For example, the tricyclic core could be modified to create novel heterocyclic systems.

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target receptor, obtained through methods like X-ray crystallography or homology modeling, to design molecules that fit precisely into the binding site and have optimal interactions.

Ligand-Based Drug Design: When the receptor structure is unknown, knowledge of other molecules that bind to the target can be used to develop a pharmacophore model. This model defines the essential structural features required for binding, which can then be used to design new molecules.

The goal of designing novel prothipendyl derivatives would be to create compounds with a more targeted pharmacological profile, potentially leading to improved therapeutic outcomes.

Molecular and Cellular Pharmacology of Prothipendyl

Receptor Binding and Interaction Profiles

Prothipendyl (B1679737) exerts its effects through binding and modulating various G-protein coupled receptors (GPCRs), influencing diverse physiological and psychological processes patsnap.compatsnap.comsmolecule.comwikipedia.org.

A significant aspect of Prothipendyl's mechanism of action involves its antagonistic activity at dopamine (B1211576) receptors. It primarily functions as a dopamine D2 receptor antagonist, contributing to its antipsychotic effects patsnap.compatsnap.com. Furthermore, Prothipendyl demonstrates significant affinity for both dopamine D1 and D2 receptors smolecule.com. While it exhibits dopamine receptor antagonism, it is noted to be a weaker antagonist compared to some other phenothiazines wikipedia.org. This antagonism helps to modulate dopamine levels in the brain patsnap.com.

Receptor SubtypePharmacological ActionKey Role
Dopamine D1AntagonismModulation of dopaminergic pathways smolecule.com
Dopamine D2Antagonism (Primary)Antipsychotic effects; balancing dopamine levels patsnap.compatsnap.com

Prothipendyl exhibits strong antihistamine properties, with its primary mechanism of action involving the antagonism of histamine (B1213489) H1 receptors ncats.iopatsnap.com. By blocking these receptors, Prothipendyl reduces histamine activity in the brain patsnap.com. This antihistamine effect is a notable characteristic of the compound patsnap.compatsnap.comwikipedia.org.

Receptor SubtypePharmacological ActionKey Role
Histamine H1Antagonism (Primary)Reduction of histamine activity patsnap.com

Prothipendyl also modulates the serotonergic system patsnap.com. It shows significant affinity for serotonin (B10506) 5-HT2A receptors smolecule.com. Antagonism of 5-HT2A receptors is associated with antipsychotic and antidepressant properties nih.gov. The 5-HT2A receptor itself is a G-protein coupled receptor that activates multiple intracellular signaling cascades wikipedia.org.

Receptor SubtypePharmacological ActionKey Role
Serotonin 5-HT2AModulation/AntagonismInfluence on mood, cognition, and potential antipsychotic effects smolecule.comnih.gov
Receptor TypePharmacological ActionKey Role
Acetylcholine (B1216132) ReceptorsAntagonism (Moderate)Anticholinergic effects patsnap.com

Intracellular Signaling Cascades Mediated by Prothipendyl

The binding of Prothipendyl to its target receptors initiates a cascade of intracellular events, particularly through G-protein coupled receptor (GPCR) signaling pathways.

Many of the receptors targeted by Prothipendyl, including dopamine, histamine H1, and serotonin 5-HT2A receptors, are G-protein coupled receptors wikipedia.orgnih.govwikipedia.orgebi.ac.ukjax.org. GPCRs are cell surface receptors that detect extracellular molecules and activate cellular responses by coupling with G proteins wikipedia.org. Upon ligand binding, GPCRs undergo conformational changes, leading to the activation of associated heterotrimeric G proteins wikipedia.orgjax.orgmdpi.com. The activated G protein then dissociates from the receptor to transmit signals within the cell ebi.ac.ukjax.orgmdpi.com.

Specifically, the 5-HT2A receptor, a target of Prothipendyl, is coupled to the Gq/G11 signaling pathway wikipedia.org. Activation of this pathway primarily leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) wikipedia.orgwikipedia.orgnih.gov. IP3 then binds to IP3 receptors on the endoplasmic reticulum and mitochondria, facilitating the release of intracellular calcium ions wikipedia.orgnih.gov. This cascade is a characteristic activation signature for many GPCRs and represents a significant signal transduction pathway regulated by the 5-HT2A receptor nih.gov.

Receptor TypeCoupling PathwayDownstream Signaling Components
Dopamine Receptors (D1, D2)GPCR signaling(Specific G-protein coupling depends on subtype, e.g., D1-like to Gs, D2-like to Gi/o) wikipedia.orgnih.gov
Histamine H1 ReceptorGPCR signaling (e.g., Gq)(Often coupled to PLC pathway) wikipedia.org
Serotonin 5-HT2A ReceptorGq/G11 signaling pathwayPhospholipase C (PLC), Inositol Trisphosphate (IP3), Diacylglycerol (DAG), Protein Kinase C (PKC) wikipedia.orgnih.gov

Effects on Second Messenger Systems (e.g., cAMP, Calcium)

The molecular mechanisms by which Prothipendyl exerts its pharmacological effects involve interactions with various neurotransmitter systems, which can subsequently influence intracellular second messenger pathways. While detailed direct studies specifically on Prothipendyl's modulation of second messenger systems like cyclic adenosine (B11128) monophosphate (cAMP) or calcium signaling are not extensively documented in readily available literature, its classification as an azaphenothiazine and its known interactions with dopamine and histamine receptors suggest potential indirect effects on these pathways wikipedia.orgncats.io.

Phenothiazines, as a class, are known to modulate adenylyl cyclase activity, which is responsible for cAMP synthesis, and can also influence calcium homeostasis through various mechanisms, including receptor-mediated pathways and ion channel modulation. For instance, dopamine D1 receptors are coupled to Gs proteins that stimulate adenylyl cyclase, increasing cAMP levels, while D2 receptors are coupled to Gi proteins that inhibit adenylyl cyclase, decreasing cAMP drugbank.com. Given Prothipendyl's reported weaker dopamine receptor antagonism compared to other phenothiazines, its impact on these specific pathways might be less pronounced or different from typical antipsychotics wikipedia.org. However, its antihistaminic properties, particularly at H1 receptors, could also indirectly affect second messenger systems, as H1 receptors can couple to Gq proteins, leading to increased intracellular calcium through the phospholipase C pathway.

Cellular Effects and Mechanisms

Prothipendyl's cellular effects are primarily mediated through its interactions with various receptors and its subsequent impact on cellular functions.

Prothipendyl, as an azaphenothiazine, is known to influence neuronal activity, primarily through its interactions with neurotransmitter systems. While specific detailed research findings on Prothipendyl's direct modulation of neuronal activity and synaptic plasticity in cellular models are not widely published, its classification and known pharmacological profile provide insights into potential mechanisms. Prothipendyl acts as an anxiolytic and is used to manage agitation in psychotic syndromes, suggesting an influence on neuronal excitability and communication wikipedia.org.

Research into the effects of Prothipendyl on cell viability and proliferation in preclinical cell lines is limited in publicly accessible scientific literature. However, studies on other phenothiazine (B1677639) derivatives have shown diverse effects on cellular processes, including potential impacts on cancer cell lines. Some phenothiazines have demonstrated antiproliferative and pro-apoptotic effects in various cancer models, often attributed to their ability to interfere with multiple cellular pathways, including those involved in cell cycle regulation, oxidative stress, and membrane integrity.

There is no readily available scientific literature or research findings specifically detailing the mechanisms of antiviral activity of Prothipendyl in cell cultures. Prothipendyl is primarily known for its anxiolytic, antiemetic, and antihistaminic properties, and its pharmacological profile does not typically include antiviral indications wikipedia.orgncats.io. While some compounds may exhibit serendipitous antiviral effects, there is no established evidence supporting Prothipendyl's role as an antiviral agent or elucidating any such mechanisms in cellular models.

Preclinical Pharmacokinetics and Metabolism of Prothipendyl

Absorption and Distribution Characteristics in in vitro and Animal Models

The absorption and distribution of a drug determine its onset, intensity, and duration of action. Preclinical studies utilize a variety of in vitro and animal models to predict these characteristics in humans.

Plasma protein binding is a critical distribution characteristic, as generally only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. nih.gov In vitro methods like equilibrium dialysis are used to determine the extent of binding to plasma proteins such as albumin and alpha-1-acid glycoprotein. nih.gov The degree of plasma protein binding for prothipendyl (B1679737) would be determined in the plasma of preclinical species like rats and dogs to help interpret pharmacokinetic data and for scaling to humans.

Animal models , primarily rodents (rats) and non-rodents (dogs), are essential for understanding the in vivo distribution of a drug. nih.gov Following administration, drug concentrations are measured in various tissues to determine the volume of distribution (Vd) and identify potential sites of accumulation. For a neuroleptic agent like prothipendyl, understanding its ability to cross the blood-brain barrier is of particular importance. Tissue distribution studies would involve quantifying prothipendyl concentrations in the brain and other organs at different time points after dosing. nih.gov

Biotransformation Pathways and Metabolite Identification

Biotransformation, or drug metabolism, is the process by which the body chemically modifies a drug, typically to facilitate its excretion. This process is broadly categorized into Phase I and Phase II reactions.

In vitro studies using human liver microsomes and specific recombinant CYP enzymes have shown that the metabolism of prothipendyl is primarily catalyzed by several cytochrome P450 enzymes. nih.gov The main CYP isoforms involved in its biotransformation are CYP1A2, CYP2C19, CYP2D6, and CYP3A4. nih.gov

The formation of N-demethyl-prothipendyl, a major metabolite, is predominantly carried out by CYP2C19 and CYP1A2. nih.gov The other key metabolite, prothipendyl sulfoxide (B87167), is mainly formed by the action of CYP3A4. nih.gov

Table 1: Cytochrome P450 Enzymes Involved in Prothipendyl Metabolism

EnzymeRole in Prothipendyl Metabolism
CYP1A2 Formation of N-demethyl-prothipendyl
CYP2C19 Predominantly involved in the formation of N-demethyl-prothipendyl
CYP2D6 Involved in the overall metabolism of prothipendyl
CYP3A4 Primarily responsible for the formation of prothipendyl sulfoxide

Studies have identified several metabolites of prothipendyl resulting from various biotransformation reactions. The most significant of these are prothipendyl sulfoxide and demethylated derivatives.

Prothipendyl sulfoxide is a major Phase I metabolite, with serum concentrations averaging 4.3 ng/mL one hour after intake and 3.6 ng/mL after 10.5 hours in clinical observations. researchgate.net The formation of this metabolite is primarily mediated by CYP3A4. nih.gov

Demethylated derivatives , such as N-demethyl-prothipendyl, are also key metabolites. nih.gov The formation of N-demethyl-prothipendyl is mainly catalyzed by CYP2C19 and CYP1A2. nih.gov Other demethylated and oxidized metabolites have also been identified, indicating a complex metabolic pathway for prothipendyl. nih.gov

Phase I reactions introduce or unmask functional groups on the drug molecule, typically making it more polar. For prothipendyl, the key Phase I reactions are oxidation (leading to prothipendyl sulfoxide) and demethylation (leading to N-demethyl-prothipendyl). nih.gov These reactions are primarily carried out by the cytochrome P450 enzyme system.

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which further increases water solubility and facilitates excretion. frontiersin.org Common Phase II reactions include glucuronidation (addition of glucuronic acid) and sulfation (addition of a sulfate (B86663) group). frontiersin.org While the specific glucuronide or sulfate conjugates of prothipendyl have not been detailed in the available literature, it is anticipated that the hydroxylated metabolites of prothipendyl could undergo such conjugation reactions, a common pathway for drugs with similar functional groups.

Excretion Routes and Clearance Mechanisms in Preclinical Species

The elimination of a drug and its metabolites from the body is a critical pharmacokinetic process. The primary routes of excretion are through the kidneys (urine) and the liver (bile and feces).

Preclinical studies in animal models are used to determine the routes and rates of drug excretion. A study in horses indicated that at subtherapeutic doses, prothipendyl was not recovered in the urine, suggesting that blood screening is a more reliable method for its detection in this species. nih.gov The terminal elimination half-life of prothipendyl in the horse was determined to be 2.4 hours. nih.gov

The clearance of a drug is the measure of the volume of plasma from which the drug is completely removed per unit of time. It is a key parameter that determines the dosing rate required to maintain a certain steady-state drug concentration. Preclinical studies in species such as rats and dogs are used to determine the total body clearance and to differentiate between renal and hepatic clearance mechanisms. nih.gov

Computational Pharmacokinetic Modeling Approaches in Research Settings

In modern drug development, computational modeling plays a significant role in predicting the pharmacokinetic properties of new chemical entities. researchgate.netPhysiologically based pharmacokinetic (PBPK) modeling is a sophisticated technique that integrates a drug's physicochemical properties with physiological and anatomical data of a species to simulate its ADME processes. wikipedia.org

A PBPK model for prothipendyl would incorporate data on its solubility, permeability, plasma protein binding, and metabolic rates from in vitro studies to predict its pharmacokinetic profile in preclinical species and to extrapolate these findings to humans. nih.gov Such models can be invaluable for predicting drug-drug interactions, the impact of genetic polymorphisms in metabolizing enzymes, and for optimizing dosing regimens.

In silico ADME prediction tools are also widely used in early drug discovery to screen large numbers of compounds and prioritize those with favorable pharmacokinetic properties. mdpi.com These models use a compound's chemical structure to predict parameters such as absorption, distribution, metabolism, excretion, and potential toxicity. mdpi.com

Preclinical Research Methodologies and Animal Models

In Vitro Experimental Systems

In vitro experimental systems provide controlled environments to study the direct effects of compounds on isolated biological components, cells, or tissues.

Radioligand binding assays are a fundamental in vitro methodology used to quantify the affinity of a compound for specific receptors. This technique involves incubating a biological sample (e.g., cell membranes expressing a target receptor) with a known concentration of a radiolabeled ligand (radioligand) that binds to the receptor, in the presence or absence of varying concentrations of the test compound nih.gov. By measuring the displacement of the radioligand, researchers can determine the binding affinity (Ki) of the test compound for the receptor nih.gov. While Noleptan has been broadly mentioned in patent literature as a compound that can be screened for activity on neurotransmitter receptors using cell-based assays, specific detailed radioligand binding data for this compound's receptor affinity are not extensively detailed in the current literature ebi.ac.uk.

Enzymatic assays are critical for characterizing how a compound is metabolized by the body, identifying the enzymes involved, and understanding the kinetics of these metabolic processes. These assays often involve incubating the compound with liver microsomes or purified enzymes to observe the formation of metabolites or changes in enzyme activity vrachi.namedrugbank.com.

Research on this compound (Fominoben-HCl) has included studies on its effects on hepatic microsomal mixed-function oxidase activity in rats vrachi.namedrugbank.com. In experiments where male rats were administered this compound (Fominoben-HCl) at a dose of 200 mg/kg/day, a slight enlargement of the liver was observed across one, two, and four-week treatment periods vrachi.namedrugbank.com. After one week of treatment, there was a stimulation of microsomal mixed-function oxidase activity without a corresponding increase in cytochrome P-450 content vrachi.namedrugbank.com. However, after two or four weeks of treatment, the activity of microsomal mixed-function oxidase, when expressed per microsomal protein, remained unchanged drugbank.com. The biochemical changes and the slight increase in liver organ weight induced by Fominoben-HCl were found to be completely reversible within two weeks after the cessation of treatment vrachi.namedrugbank.com.

Table 1: Effects of this compound (Fominoben-HCl) on Rat Liver Microsomal Mixed-Function Oxidase Activity

Treatment DurationObserved Liver ChangeMicrosomal Mixed-Function Oxidase Activity (per microsomal protein)Cytochrome P-450 ContentReversibility Post-Treatment
1 weekSlight enlargementStimulatedUnchangedCompletely reversible
2 weeksSlight enlargementUnchangedNot specifiedCompletely reversible
4 weeksSlight enlargementUnchangedNot specifiedCompletely reversible

Organotypic slice cultures and primary cell culture systems offer valuable ex vivo and in vitro models that retain some of the complex cellular interactions and tissue architecture found in vivo, while allowing for experimental manipulation. Organotypic slice cultures, such as those derived from brain or tumor tissues, maintain the three-dimensional environment and cellular heterogeneity, enabling studies on cell proliferation, migration, and responses to drugs within a more physiological context than dissociated cell cultures. Primary cell cultures involve isolating specific cell types directly from tissues and culturing them, providing a system to study cellular mechanisms without the confounding factors of a whole organism medicinesfaq.com. While these systems are widely used in preclinical research for various compounds, specific data detailing the use of organotypic slice cultures or primary cell culture systems for this compound are not available in the provided search results.

In Vivo Animal Models

In vivo animal models are essential for evaluating the systemic effects of a compound, its pharmacokinetics, pharmacodynamics, and potential efficacy in a living organism.

Behavioral pharmacological assays are employed in preclinical research to assess the impact of a compound on an animal's behavior, which can indicate potential therapeutic effects or side effects related to the central nervous system. Examples include the paw test for assessing analgesic or anti-inflammatory properties, locomotor activity tests to evaluate stimulant or sedative effects, and drug discrimination assays to determine if a novel compound produces similar subjective effects to known drugs. While these assays are standard in drug development, specific detailed findings from behavioral pharmacological assays involving this compound (e.g., Paw Test, Locomotor Activity, Drug Discrimination) are not found in the provided search results.

Neurochemical Analysis in Specific Brain Regions of Animal Models

Fominoben has been reported to exhibit activity as an agonist at the benzodiazepine (B76468) site of the GABA_A receptor ottawaheart.cagoogle.com. This interaction suggests a neurochemical mechanism of action, given the critical role of GABA_A receptors in central nervous system function. However, detailed research findings specifically outlining neurochemical analysis in specific brain regions of animal models following Fominoben administration were not extensively detailed in the available literature. Studies focusing on the quantification of neurotransmitters or their metabolites in discrete brain areas, such as the prefrontal cortex or hippocampus, in response to Fominoben treatment, were not identified in the provided search results.

Electrophysiological Studies in Preclinical Animal Models

In Vivo Metabolism and Distribution Studies in Animal Tissues

In vivo metabolism and distribution studies of Fominoben (this compound) have provided insights into its pharmacokinetic behavior in animal tissues. Investigations using 14C-labelled Fominoben-HCl in dogs and rabbits demonstrated that the compound is absorbed rapidly in dogs and very rapidly in rabbits following both intravenous and oral administration, with nearly the entire dose being absorbed inmed.fr.

Further studies in male rats examined the effect of Fominoben-HCl on hepatic mixed-function oxidase activity. Administration of 200 mg/kg/day over one, two, or four weeks resulted in a slight enlargement of the liver across all three experimental durations. After one week of treatment, there was a stimulation of microsomal mixed-function oxidase activity, though without a corresponding increase in cytochrome P-450 content. For treatments extending to two or four weeks, the activity of microsomal mixed-function oxidase, when expressed per microsomal protein, remained unchanged. Notably, these biochemical alterations and the minor increase in liver organ weight were observed to be completely reversible within two weeks following the cessation of treatment redalyc.org.

While the pharmacokinetic studies in dogs and rabbits using a 14C-labelled compound imply systemic distribution, specific quantitative data on Fominoben concentrations across various animal tissues (e.g., brain, kidney, muscle) beyond absorption and liver effects were not explicitly detailed in the provided search results.

Investigational and Mechanistic Research Areas for Prothipendyl

Exploration of Ancillary Receptor Activities and Off-Target Molecular Interactions

Prothipendyl's mechanism of action primarily involves its role as a dopamine (B1211576) D₂ receptor antagonist, modulating neurotransmitter pathways associated with mood and anxiety regulation patsnap.com. Beyond this, it exhibits several ancillary receptor activities and off-target molecular interactions. Prothipendyl (B1679737) also possesses antihistaminic properties, blocking H1 histamine (B1213489) receptors, which contributes to its sedative effects and can alleviate allergic symptoms patsnap.compatsnap.comresearchgate.net. Furthermore, it demonstrates anticholinergic properties by blocking acetylcholine (B1216132) receptors, which may help in reducing spasms and tremors, and contribute to its sedative effects patsnap.comresearchgate.net.

Studies indicate that the metabolism of Prothipendyl involves cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2D6, CYP2C19, and CYP3A4 researchgate.net. Interactions with CYP2D6 inhibitors, such as paroxetine, and other anticholinergics can alter its pharmacokinetics when co-administered researchgate.net. The presence of anticholinergic and orthostatic side effects has led to Prothipendyl being considered potentially inappropriate medication in the elderly in some contexts fishersci.ca.

Comparative Pharmacological Profiling with Other Phenothiazine (B1677639) and Azaphenothiazine Analogues

Prothipendyl's pharmacological profile has been compared with other compounds within the phenothiazine and azaphenothiazine classes, highlighting both similarities and distinctions. While Prothipendyl shares a tricyclic backbone with phenothiazines like promazine, the nitrogen substitution in its central ring system modifies its electronic properties and receptor interactions . Although it acts as a dopamine D₂ receptor antagonist, some research suggests it is a weaker dopamine receptor antagonist and does not possess the pronounced antipsychotic effects seen with stronger agents like haloperidol (B65202) or other phenothiazines wikipedia.org. However, other sources describe it as a first-generation antipsychotic that helps manage symptoms of psychosis by balancing dopamine levels patsnap.com.

In comparative studies, Prothipendyl, a monoazaphenothiazine, has been evaluated for its anticancer activity against various cancer cell lines alongside other azaphenothiazine derivatives. For instance, it was found to be less active than certain 3,6-diazaphenothiazine derivatives against glioblastoma (SNB-19), melanoma (C-32), and breast cancer (MCF-7) cell lines bmrat.comdrugbank.commdpi.com. Specifically, compounds like 3, 6, and 8 derivatives of 3,6-diazaphenothiazine demonstrated greater activity than Prothipendyl in these contexts bmrat.commdpi.com. Prothipendyl showed moderate activity against the MCF-7 cell line, but was approximately 5-6 times less potent than the most active diazaphenothiazines drugbank.com.

The comparative anticancer activity of Prothipendyl against specific cancer cell lines is summarized in the table below:

Cell Line (Type)Prothipendyl IC₅₀ (µg/mL)Relative Sensitivity (vs. other azaphenothiazines)Reference
MCF-7 (Breast Cancer)23.2Moderately sensitive, 5-6x less active than most potent diazaphenothiazines nih.gov, drugbank.com
C-32 (Melanoma)28.1Moderately sensitive, less active than some 3,6-diazaphenothiazines nih.gov, bmrat.com
T47D (Ductal Carcinoma)32.3Resistant nih.gov
SNB-19 (Glioblastoma)36.6Resistant, less active than some 3,6-diazaphenothiazines nih.gov, bmrat.com
HFF-1 (Normal Fibroblast)>50Non-toxic nih.gov

Note: IC₅₀ (half maximal inhibitory concentration) values indicate the concentration required to inhibit 50% of cell growth. Lower IC₅₀ values indicate higher potency.

Investigation of Novel Biological Activities Beyond Primary Central Nervous System Mechanisms

Beyond its well-known CNS effects, Prothipendyl and other modified phenothiazines exhibit a range of additional pharmacological activities, making them subjects of interest for broader therapeutic applications oncotarget.com. These activities include antibacterial, antiviral, anti-inflammatory, cholinesterase inhibitory, and antioxidant properties oncotarget.comwikipedia.org.

Prothipendyl has demonstrated antibacterial and antiviral properties against various pathogens . Notably, it has shown antiviral action against the Chikungunya virus (CHIKV), a mosquito-transmitted alphavirus responsible for Chikungunya fever bmrat.commdpi.comwikipedia.orgnih.govuni.lunih.gov. In studies, Prothipendyl significantly inhibited CHIKV-Rluc replication with an IC₅₀ value of 97.3 µM and was confirmed to inhibit infectious CHIKV nih.govresearchgate.net. This suggests its potential as a lead structure for developing antiviral agents.

Prothipendyl exhibits anti-inflammatory properties, indicating potential applications in inflammatory diseases . Phenothiazines, in general, are recognized for their anti-inflammatory activities oncotarget.comwikipedia.org. Some azaphenothiazines, including Prothipendyl, are also explored for their neuroprotective effects, partly attributed to their anti-inflammatory mechanisms.

Research indicates that Prothipendyl's cholinesterase inhibition could have implications for neurodegenerative disorders, such as Alzheimer's disease . Modified phenothiazines, as a class, are known to exhibit cholinesterase inhibitory activity nih.govoncotarget.com. This property suggests a potential role in modulating cholinergic pathways, which are crucial in cognitive functions and often impaired in neurodegenerative conditions.

Prothipendyl has demonstrated antioxidant activity, suggesting its capacity to protect against oxidative stress . This is a shared characteristic among modified phenothiazines, which are known to possess antioxidant properties oncotarget.comwikipedia.org. The ability to scavenge free radicals contributes to their neuroprotective mechanisms, further broadening their therapeutic scope.

Advanced Analytical Methodologies for Prothipendyl Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Quantitative Analysis in Biological Samples

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as the gold standard for the analysis of drug metabolites and for quantitative analysis in complex biological samples, owing to its high sensitivity, specificity, and throughput alwsci.comresearchgate.net. This technique is particularly valuable for identifying drug metabolites through their unique fragmentation patterns alwsci.com. High-resolution mass spectrometry (HRMS) further enhances this capability by enabling the identification of novel or previously unexpected metabolites alwsci.com.

Studies on Prothipendyl (B1679737) metabolism have extensively utilized LC coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) and triple quadrupole mass spectrometry (LC-QQQ-MS) researchgate.netnih.gov. These methods have facilitated the identification and analysis of various demethylated and oxidized metabolites of Prothipendyl, including prothipendyl sulfoxide (B87167) researchgate.netnih.gov. The metabolic transformations of Prothipendyl are predominantly catalyzed by specific cytochrome P450 (CYP) enzymes, namely CYP1A2, CYP2D6, CYP2C19, and CYP3A4 researchgate.netnih.gov. For instance, N-demethyl-prothipendyl is primarily formed through the action of CYP2C19 and CYP1A2, while the formation of prothipendyl sulfoxide is largely attributed to CYP3A4 nih.gov.

LC-QQQ-MS has also been successfully applied for the quantitative analysis of Prothipendyl and its sulfoxide in serum samples obtained from psychiatric patients researchgate.net. Validated LC-QQQ-MS methods have been employed to determine the concentrations of Prothipendyl and its sulfoxide in clinical blood samples researchgate.net. To prepare biological samples for LC-MS/MS analysis, common techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT) are frequently used to effectively quantify antipsychotic drugs and their metabolites sci-hub.st.

Table 1: Prothipendyl Metabolites Identified by LC-MS/MS and Associated CYP Enzymes

Metabolite TypeExamples of DerivativesPrimary CYP Enzymes Involved
Demethylated-CH2, -C2H4CYP2C19, CYP1A2
OxidizedProthipendyl +O (four derivatives), Prothipendyl -CH2+O (three derivatives), Prothipendyl sulfoxideCYP3A4

Table 2: Average Serum Concentrations of Prothipendyl and Prothipendyl Sulfoxide in Clinical Samples by LC-QQQ-MS

Dose (mg)AnalyteTime after intakeAverage Serum Concentration (ng/mL)
40Prothipendyl1 h18.0
40Prothipendyl10.5 h7.9
80Prothipendyl1 h42.6
80Prothipendyl10.5 h15.2
N/AProthipendyl sulfoxide1 h4.3
N/AProthipendyl sulfoxide10.5 h3.6

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification in Research Materials

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for assessing the purity and quantifying chemical compounds in research materials lgcstandards.commtoz-biolabs.com. For Prothipendyl hydrochloride, HPLC methods employing a C18 column and a mobile phase consisting of acetonitrile (B52724) and 0.1% trifluoroacetic acid (70:30) have demonstrated effective resolution from byproducts, with a reported retention time of 8.2 minutes at a flow rate of 1.0 mL/min .

HPLC methods coupled with UV detection have been developed for the simultaneous measurement of Prothipendyl oup.comoup.com. A significant advantage of HPLC over spectrophotometric methods lies in its superior selectivity, particularly for resolving individual metabolites or degradation products within a sample . Purity assessment in HPLC is typically achieved by calculating the ratio of the main peak area to the total area of all peaks in the chromatogram mtoz-biolabs.com. The presence of multiple peaks on a chromatogram can indicate the existence of impurities or degradation products within the sample mtoz-biolabs.com.

Spectrophotometric Methods for Prothipendyl Detection in Research Formulations

Spectrophotometric methods offer a cost-effective and rapid approach for the quantification of Prothipendyl, particularly in research formulations univ.kiev.ua. A common strategy involves the oxidation of Prothipendyl to its sulfoxide derivative, which exhibits distinct absorbance properties univ.kiev.uaresearchgate.netuniv.kiev.uaresearchgate.net.

A widely adopted difference spectrophotometric method involves the oxidation of Prothipendyl with potassium caroate (KHSO₅) univ.kiev.uaresearchgate.netuniv.kiev.uaresearchgate.netd-nb.info. The resulting absorbance difference (ΔA) can be measured at specific wavelengths, such as 278 nm or 340 nm, and shows a linear correlation with the concentration of Prothipendyl univ.kiev.uaresearchgate.netuniv.kiev.uaresearchgate.net. At 278 nm, a linear range of 3.2–60 µg/mL has been established univ.kiev.ua. Alternatively, at 340 nm, the method exhibits a linear range of 1.5–70 µg/mL researchgate.netresearchgate.net. This method demonstrates high specificity, even when excipients or degradation products are present in the formulation researchgate.netuniv.kiev.uad-nb.info. The reported detection limits (LOD) for these spectrophotometric methods typically fall within the range of 1.1 µg/mL to 1.5 µg/mL univ.kiev.ua.

Beyond potassium caroate, other oxidizing agents like ammonium (B1175870) persulfate ((NH4)2S2O8) and ammonium metavanadate (NH4VO3) also react with Prothipendyl to form colored oxidation products ptfarm.pl. These products exhibit maximum absorbance at 372 nm and 374 nm, respectively, with Beer's law being obeyed in concentration ranges of 3-95 µg/mL and 3-90 µg/mL for these systems ptfarm.pl.

Table 3: Spectrophotometric Methods for Prothipendyl Detection and Quantification

Method TypeOxidizing AgentWavelength (nm)Linear Range (µg/mL)LOD (µg/mL)RSD (%)
Difference SpectrophotometryPotassium Caroate (KHSO₅)2783.2–601.1≤1.4
Difference SpectrophotometryPotassium Caroate (KHSO₅)3401.5–701.1–1.5≤1.4
Oxidation ProductAmmonium Persulfate ((NH4)2S2O8)3723–95N/AN/A
Oxidation ProductAmmonium Metavanadate (NH4VO3)3743–90N/AN/A

Capillary Electrophoresis and Other Chromatographic Techniques for Separation and Characterization of Derivatives

Beyond LC-MS/MS and HPLC, other chromatographic and electrophoretic techniques play a role in the separation and characterization of Prothipendyl and its derivatives. Capillary Electrophoresis (CE) is a valuable analytical tool for the determination of various drugs and their metabolites, including applications in forensic toxicology medscape.comscialert.neteurjchem.com. While specific detailed applications for Prothipendyl derivatives via CE were not extensively highlighted in the search results, CE is recognized for its ability to separate and characterize a wide range of compounds.

Thin-layer chromatography (TLC) is another chromatographic technique that has been employed in Prothipendyl research. For instance, TLC using a mobile phase of chloroform-methanol-ammonia (60:10:0.5) has been utilized to confirm the specificity of spectrophotometric methods. This approach has demonstrated distinct Rf values for Prothipendyl (0.74) and its sulfoxide (0.58), aiding in their differentiation researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile or semi-volatile drug metabolites. This technique often requires chemical derivatization of the analytes to enhance their volatility, and it is a powerful tool for confirming the identity of metabolites alwsci.com.

Future Directions and Unanswered Questions in Prothipendyl Research

Elucidation of Residual Molecular Interactions and their Biological Significance

Despite established interactions with dopamine (B1211576) D1, D2, serotonin (B10506) 5-HT2A, histamine (B1213489) H1, and acetylcholine (B1216132) receptors, the complete spectrum of Prothipendyl's molecular interactions and their precise biological significance remains an area for future research patsnap.compatsnap.comsmolecule.com. For instance, Prothipendyl (B1679737) has been noted to interact with hERG potassium channels, influencing cardiac repolarization . While this interaction is recognized for its potential cardiac implications, a comprehensive understanding of its broader biological significance, beyond adverse effects, could reveal novel physiological insights or potential for therapeutic modulation. Further research is needed to precisely characterize the binding kinetics and functional consequences of Prothipendyl across its known receptor targets, particularly in comparison to other phenothiazines, given the ongoing debate regarding its relative antipsychotic potency wikipedia.orgpatsnap.com. Additionally, investigating how drug-drug interactions influence Prothipendyl's molecular binding and subsequent biological responses is crucial for refining its clinical application researchgate.net.

Development of Advanced in vitro and in vivo Models for Mechanistic Studies

Current mechanistic studies on Prothipendyl have utilized in vitro models such as human liver microsomes and specific cytochrome P450 (CYP) enzymes (CYP1A2, CYP2D6, CYP2C19, CYP3A4) to investigate its metabolism and the formation of metabolites like prothipendyl sulfoxide (B87167) researchgate.netresearchgate.netresearchgate.net. In vivo investigations have employed extracellular multiunit recording in rats to assess its impact on A9 and A10 dopaminergic and non-dopaminergic neuronal activity nih.gov. However, to bridge the observed discrepancies between preclinical and clinical outcomes in drug research, the development of more sophisticated in vitro and in vivo models is essential researchgate.net. This includes the creation of advanced cellular models that more accurately mimic human physiological conditions, as well as refined animal models that can better predict human responses and long-term effects, including withdrawal phenomena researchgate.netnih.gov. Integrating advanced analytical techniques, such as volumetric absorptive microsampling (VAMS) coupled with liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) for precise quantification of Prothipendyl and its metabolites in biological samples, will be vital for these advanced mechanistic studies mdpi.comrcaap.pt.

Exploration of Novel Synthetic Routes and Stereoselective Synthesis of Prothipendyl Analogues

The established synthesis of Prothipendyl typically involves the alkylation of 1-azaphenothiazine with 3-dimethylaminopropyl chloride, often utilizing sodium hydride in an anhydrous environment smolecule.com. Historical methods include the cyclization of 2-aminopyridine-3-thiol (B8597) to form the 1-azaphenothiazine backbone . While these methods are effective, future research could focus on developing novel synthetic routes that offer improved efficiency, scalability, and environmental sustainability for industrial production smolecule.com. A significant unexplored area is the stereoselective synthesis of Prothipendyl analogues. Although Prothipendyl itself does not possess a chiral center at the 10-position, the exploration of novel analogues with introduced chirality could lead to compounds with enhanced potency, improved selectivity for specific receptors, or reduced off-target effects. Research into optimizing enzymatic sulfoxidation pathways, which are relevant to Prothipendyl's metabolism, could also inform new synthetic strategies researchgate.net. The ongoing research into synthesizing new 10-substituted diazaphenothiazines for various therapeutic applications, including anticancer activity, underscores the potential for structural modifications within this class of compounds nih.govmdpi.comnih.gov.

Deeper Investigation into Non-Neurotransmitter Mediated Biological Activities and their Mechanistic Basis

Beyond its well-characterized neurotransmitter-mediated effects (dopamine antagonism, antihistamine, anticholinergic, and serotonergic modulation), Prothipendyl and related azaphenothiazine derivatives have shown intriguing non-neurotransmitter mediated biological activities that warrant deeper investigation patsnap.compatsnap.comsmolecule.com. For instance, azaphenothiazine derivatives have demonstrated immunosuppressant and antioxidant properties nih.govmdpi.com. More specifically, Prothipendyl has exhibited moderate anticancer activity against certain cell lines, such as MCF-7 breast cancer cells nih.govnih.gov. Furthermore, it has shown antiviral action against the chikungunya virus (CHIKV) nih.gov. The precise molecular mechanisms underlying these observed anticancer and antiviral activities are largely unknown and represent a critical area for future research. Understanding how Prothipendyl exerts these effects, potentially through pathways independent of its classical neurotransmitter interactions, could unlock new therapeutic applications and provide insights into novel drug targets. The influence of physicochemical properties, such as lipophilicity, on these diverse biological activities also merits further exploration mdpi.com.

Bridging Observed Preclinical Phenotypes with Underlying Molecular Mechanisms

A key challenge in drug development is effectively bridging observed preclinical phenotypes with their underlying molecular mechanisms, and this holds true for Prothipendyl. Preclinical studies have classified Prothipendyl as an atypical neuroleptic with potency comparable to clozapine (B1669256) based on its effects on A9 and A10 cell activity in rats nih.gov. While Prothipendyl is recognized for its efficacy in managing anxiety and agitation, further research is needed to fully understand the molecular pathways that translate these preclinical observations into clinical outcomes patsnap.com. The discrepancies often observed between animal and human studies highlight the necessity for more robust translational research to connect preclinical findings with human physiological and pathological processes researchgate.net. For example, while Prothipendyl's interaction with hERG potassium channels is known to affect cardiac repolarization, linking this molecular mechanism to specific preclinical cardiac phenotypes (e.g., in animal models of arrhythmia) and subsequently to clinical cardiovascular outcomes requires further detailed investigation. Similarly, the molecular mechanisms responsible for the observed moderate anticancer activity of Prothipendyl against specific cell lines represent a significant gap in knowledge, requiring studies to elucidate the cellular pathways, such as apoptosis induction or cell cycle modulation, that are affected nih.govnih.gov.

Identification of Novel Biomarkers for Prothipendyl Activity in Research Systems

The identification of novel biomarkers for Prothipendyl activity is crucial for advancing research, understanding drug response, and potentially guiding future therapeutic strategies. While analytical methods like liquid chromatography-mass spectrometry (LC-MS) are used to quantify Prothipendyl and its metabolites in biological samples, these primarily measure drug exposure rather than specific biological activity researchgate.netresearchgate.netresearchgate.net. There is a recognized need for reference blood concentrations to aid in the forensic and clinical interpretation of Prothipendyl findings researchgate.net. Future research should focus on identifying biomarkers that reflect the drug's pharmacological effects at a molecular or cellular level. This could involve exploring changes in gene expression, protein levels, or specific metabolic profiles that are directly modulated by Prothipendyl's activity researchgate.netclinicaltrials.gov. For instance, investigating changes in neurotransmitter levels or receptor occupancy in vivo could serve as direct indicators of its neuropharmacological effects. The development and validation of such novel biomarkers would provide invaluable tools for mechanistic studies, preclinical-to-clinical translation, and ultimately, a more personalized understanding of Prothipendyl's actions.

Q & A

Q. What ethical frameworks apply when repurposing this compound for off-label respiratory conditions in vulnerable populations?

  • Methodological Answer : Follow Declaration of Helsinki principles: obtain informed consent with explicit disclosure of off-label risks. For pediatric or geriatric cohorts, independent data safety monitoring boards (DSMBs) must review interim results. Preclinical justification should include comparative safety indices (e.g., LD₅₀/ED₅₀ ratios) from animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.